3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4O/c21-15-4-1-3-14(11-15)18-12-17(13-6-8-16(22)9-7-13)23-20-24-19(5-2-10-27)25-26(18)20/h1,3-4,6-9,11-12,18,27H,2,5,10H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHXZKGXNAXYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Introduction of Bromine and Fluorine Substituents: The phenyl rings are functionalized with bromine and fluorine atoms using halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or other fluorinating agents.
Attachment of the Propanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
This reactivity aligns with trends observed in halogenated triazolopyrimidines, where electron-deficient aryl halides facilitate NAS .
Oxidation and Reduction Reactions
The propan-1-ol group participates in redox reactions:
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Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming 3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-2-yl]propan-1-one.
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Reduction : LiAlH₄ reduces the triazolopyrimidine core’s C=N bonds, yielding a tetrahydro derivative.
Cycloaddition and Ring-Opening Reactions
The triazolopyrimidine core exhibits reactivity in cycloaddition processes:
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With β-diketones : Forms fused pyrano[2,3-c]pyrazole derivatives under InCl₃ catalysis (ultrasound-assisted, 40°C, 20 min) .
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With hydrazines : Generates 1,2,4-triazolidine-3-thiones via Michael addition or oxidative coupling .
Reaction outcomes depend on substituents and catalyst systems (Table 1):
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile + β-ketoester | InCl₃ (20 mol%) | 6-Amino-5-cyano-pyrano[2,3-c]pyrazoles | 80–95% | |
| Thiosemicarbazides + aldehydes | NaOH (aq) | 1,2,4-Triazole-3-thiones | 78–88% |
Halogen Exchange Reactions
The fluorine atom on the 4-fluorophenyl group can be replaced under harsh conditions:
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With Br₂/FeBr₃ : Electrophilic bromination at the para-position of the fluorophenyl ring occurs at 80°C .
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With Cl₂/AlCl₃ : Chlorination is less favored due to steric hindrance from adjacent substituents .
Esterification and Etherification
The propanol side chain undergoes typical alcohol reactions:
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Esterification : Reacts with acetyl chloride to form the corresponding acetate ester (83% yield, pyridine catalyst).
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Etherification : Forms methoxy derivatives via Williamson synthesis (K₂CO₃, DMF, 60°C).
Metal-Catalyzed Cross-Couplings
The bromophenyl group participates in Suzuki-Miyaura couplings:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Arylboronic acids | Biaryl triazolopyrimidine derivatives | 65–89% |
This reaction expands the compound’s utility in synthesizing biaryl drug candidates .
Acid/Base-Mediated Degradation
Under strong acidic (HCl, reflux) or basic (NaOH, EtOH) conditions:
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The triazolopyrimidine ring undergoes hydrolysis to form pyrimidine-2,4-dione derivatives .
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The propanol group dehydrates to form an alkene side product.
Key Research Findings
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Catalytic Systems : Pd(OAc)₂ and InCl₃ are optimal for cross-couplings and cycloadditions, respectively .
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Steric Effects : Bulky substituents on the triazolopyrimidine core reduce reaction rates in NAS .
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Solvent Dependence : Ethanol and DMF enhance yields in oxidative couplings compared to non-polar solvents .
For further details, consult primary literature on triazolopyrimidine reactivity .
Scientific Research Applications
3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations :
Substituent Effects: The 3-bromophenyl group in the target compound may enhance binding affinity compared to dimethoxyphenyl () due to halogen interactions . 4-Fluorophenyl vs. 1-methylpyrazole (): Fluorine’s electron-withdrawing nature may increase metabolic stability, whereas pyrazole groups could modulate target selectivity . Propan-1-ol vs. Propanoic Acid (): The alcohol side chain in the target compound offers hydrogen-bond donor capacity, while the carboxylic acid in the analogue introduces acidity and solubility differences .
Synthetic Pathways :
- The target compound’s synthesis may parallel eco-friendly methods for 7-unsubstituted triazolopyrimidines, which use water and microwave irradiation (). In contrast, MK85 () employs condensation reactions with trifluoromethylated precursors .
Physicochemical Properties
- Solubility: The propan-1-ol chain enhances aqueous solubility relative to propanoic acid derivatives (), which may ionize at physiological pH .
Biological Activity
3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates bromine and fluorine substituents on phenyl rings that are linked to a triazolopyrimidine core, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and reactivity of the compound are influenced by the electronic and steric properties imparted by the bromine and fluorine substituents. This interaction can modulate the activity of these targets, leading to various biological effects.
Antitumor Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. The inhibition of this process leads to cell cycle arrest and apoptosis in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Tubulin Inhibition |
| Compound B | Bel-7402 (Liver Cancer) | 15.0 | Apoptosis Induction |
Antiviral Activity
Another area of research has focused on the antiviral potential of this compound. Studies indicate that structural modifications can enhance antiviral properties against specific viruses. For example, subtle changes in the phenyl moiety have been shown to tune the biological properties towards increased antiviral efficacy.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This activity can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Molecules evaluated various triazolo-pyrimidine derivatives for their cytotoxicity against human cancer cell lines. The findings indicated that compounds similar to this compound demonstrated significant cytotoxic effects, particularly against MCF-7 cells with IC50 values ranging from 10 to 20 µM .
- Mechanism Exploration : Another study investigated the mechanism of action for related compounds and found that they induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents for cancer treatment .
- Antiviral Screening : A recent screening of various derivatives revealed promising antiviral activity against influenza viruses with certain modifications enhancing efficacy .
Q & A
Basic: What are the standard synthetic routes for preparing 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol?
The compound is typically synthesized via multi-step protocols involving cyclocondensation and functional group modifications. A common approach involves:
- Step 1 : Formation of the triazolopyrimidine core using substituted phenyl precursors under reflux conditions (e.g., in NMP at 75°C for 2–6 hours) .
- Step 2 : Introduction of the 3-bromophenyl and 4-fluorophenyl groups via Suzuki coupling or nucleophilic substitution .
- Step 3 : Functionalization of the propan-1-ol side chain using alkylation or oxidation-reduction sequences .
Purification often employs column chromatography (e.g., 10% methanol in dichloromethane) or recrystallization, with yields ranging from 22% to 86% depending on substituent reactivity .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Key methods include:
- Chromatography : HPLC with >95% purity thresholds, using C18 columns and UV detection .
- Spectroscopy :
- Elemental Analysis : Matching calculated and observed C, H, N percentages .
Advanced: How can researchers optimize low reaction yields observed during the synthesis of analogous triazolopyrimidines?
Yield discrepancies (e.g., 27% vs. 86% in similar compounds ) often arise from:
- Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) may slow reaction kinetics.
- Reaction conditions : Elevated temperatures (e.g., 75°C vs. room temperature) or prolonged reaction times can improve conversion rates .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions enhance efficiency .
Advanced: What computational methods are used to predict the bioactivity or structural stability of this compound?
- DFT Studies : To analyze electron distribution, Fukui indices for reactive sites, and HOMO-LUMO gaps (e.g., 4-(1-benzyl-triazolyl)pyrimidine derivatives ).
- Molecular Docking : For target engagement predictions (e.g., mTOR inhibitors in hepatocellular carcinoma ).
- Pharmacophore Modeling : Identifies critical functional groups (e.g., triazole ring for hydrogen bonding) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Contradictions in NMR assignments (e.g., diastereotopic protons in dihydro-pyrimidine rings) require:
- 2D NMR : HSQC and HMBC to correlate protons with adjacent carbons .
- Dynamic NMR : Variable-temperature studies to assess conformational exchange .
- Crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.051 in pyrazolo[1,5-a]pyrimidines ).
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Varying substituents (e.g., bromo vs. fluoro groups) to assess electronic effects .
- Biological assays : Testing against targets (e.g., anti-tubercular activity in triazolopyrimidines ).
- QSAR Modeling : Correlating logP, polar surface area, and bioactivity .
Basic: What safety protocols are recommended for handling this compound?
While specific toxicity data may be limited:
- Standard PPE : Gloves, lab coats, and fume hoods.
- Waste disposal : Halogenated waste streams for bromo/fluoro derivatives .
- Storage : Desiccated at –20°C to prevent hydrolysis .
Advanced: How does the fluorophenyl group influence the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
